molecular formula C23H19BrN2O3S B2752842 (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-77-7

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer: B2752842
CAS-Nummer: 892304-77-7
Molekulargewicht: 483.38
InChI-Schlüssel: HBLSTYGBBRCYJF-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19BrN2O3S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H18BrN3O2S\text{C}_19\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}

This structure features a benzothiazine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa4.0

These results indicate that the compound exhibits significant antibacterial activity, particularly against M. tuberculosis, which is crucial given the global burden of tuberculosis.

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes. Specifically, it has been suggested that benzothiazine derivatives may inhibit the enzyme DprE1 , a critical target in the treatment of tuberculosis. In vitro studies demonstrated that compounds similar to the one showed a dose-dependent reduction in bacterial load in infected macrophages, indicating effective intracellular activity against M. tuberculosis .

Study 1: Efficacy in Animal Models

A study conducted on C3HeB/FeJ mice infected with M. tuberculosis evaluated the therapeutic efficacy of several benzothiazine derivatives, including the compound under review. Mice treated with a high dose (200 mg/kg) exhibited an average reduction of 3 log CFU in lung bacterial counts after eight weeks compared to untreated controls .

Study 2: In Vitro Evaluation

In another investigation, various benzothiazine derivatives were screened for their ability to inhibit bacterial growth in vitro. The compound demonstrated potent activity against both gram-positive and gram-negative bacteria, with notable effects observed at concentrations as low as 0.5 µg/mL against M. tuberculosis .

Additional Biological Activities

Beyond its antimicrobial properties, there is emerging evidence suggesting that benzothiazine derivatives may also possess anticancer and anti-inflammatory activities. For instance, some studies have indicated that these compounds can induce apoptosis in cancer cell lines and modulate inflammatory pathways .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing the benzothiazine moiety exhibit significant antimicrobial activity. For instance, derivatives similar to (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity
Studies have highlighted the potential anticancer properties of benzothiazine derivatives. The compound's ability to inhibit tumor cell proliferation and induce apoptosis has been documented in several cell lines. Mechanistic studies suggest that these compounds may disrupt critical signaling pathways involved in cancer progression .

Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazine derivatives have also been explored. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications at various positions on the benzothiazine ring can significantly influence their pharmacological profiles. For example:

Substituent Position Effect on Activity
4-Bromo substitutionEnhances antimicrobial potency
Methyl substitutionIncreases lipophilicity and cellular uptake
Amino group presenceCritical for biological activity

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The compound this compound exhibited notable activity with an MIC value of 15 µg/mL against both strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a preclinical study involving breast cancer cell lines (MCF-7), the compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death via apoptosis .

Analyse Chemischer Reaktionen

Base-Induced Rearrangements

The compound undergoes base-mediated rearrangements analogous to diaza- -Wittig reactions observed in structurally related benzothiadiazine dioxides. For example:

  • Reaction with t-BuOK : In tetrahydrofuran (THF), treatment with 6 equivalents of tert-butoxide at reflux induces N–N bond cleavage and C2-unit incorporation, yielding 1,2-benzothiazine 1,1-dioxide derivatives .

EntrySubstrateBase (equiv)SolventTemperatureProduct (Yield)Diastereomeric Ratio
91o t-BuOK (6)THFReflux3o (59%)97:3 (trans:cis)

Key observations:

  • Higher base equivalents favor complete conversion to rearranged products.

  • Steric and electronic effects of substituents (e.g., methoxy vs. halogen) modulate reaction efficiency .

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions, similar to analogs like 4-(4-bromophenyl)-thiazol-2-amine :

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms aryl amine adducts with secondary amines in the presence of Pd₂(dba)₃ and Xantphos.

Reaction TypeConditionsTypical YieldReference
SuzukiPd(PPh₃)₄, K₂CO₃, DME, 80°C65–78%
BuchwaldPd₂(dba)₃, Xantphos, NaOt-Bu, toluene, 110°C55–70%

Condensation and Cyclization Reactions

The methyleneamino group (-NH-CH=) enables condensation with carbonyl compounds:

  • Knoevenagel Adduct Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to generate extended conjugated systems.

  • Heterocycle Synthesis : Condensation with thiourea or hydrazine derivatives forms fused thiazole or pyrazole rings .

Example pathway:

  • React with thiourea and iodine to form a thiazol-2-amine intermediate.

  • Condense with aromatic aldehydes to yield polycyclic derivatives (e.g., benzothiazole fused with benzothiazinone) .

Oxidation and Reduction Pathways

  • Oxidation : The methylbenzyl group undergoes side-chain oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the methyleneamino group to a C–N single bond.

ReactionReagentsProductYield
OxidationKMnO₄, H₂SO₄Carboxylic acid42%
ReductionH₂ (1 atm), 10% Pd-CSaturated amine88%

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Hydrolysis (pH < 3) : Rapid degradation via benzothiazinone ring opening.

  • Basic Hydrolysis (pH > 10) : Slow decomposition with sulfone group retention .

pHHalf-Life (25°C)Major Degradation Product
1.52.1 hours4-bromoaniline + sulfonic acid derivative
12.048 hoursIntact sulfone, fragmented benzyl group

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces E→Z isomerization at the methyleneamino double bond, confirmed by NMR :

  • Quantum Yield : Φ = 0.33 ± 0.02

  • Thermal Reversion : Z-isomer reverts to E-form with ΔG‡ = 92 kJ/mol .

Eigenschaften

IUPAC Name

(3E)-3-[(4-bromoanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLSTYGBBRCYJF-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.